molecular formula C13H19BrClNO B1668062 Bupropion hydrobromide CAS No. 905818-69-1

Bupropion hydrobromide

Cat. No.: B1668062
CAS No.: 905818-69-1
M. Wt: 320.65 g/mol
InChI Key: WSTCENNATOVXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bupropion hydrobromide (C₁₃H₁₉BrClNO) is a hydrobromide salt of bupropion, a second-generation aminoketone-class antidepressant. It is approved for major depressive disorder (MDD), seasonal affective disorder (SAD), and smoking cessation . Its active metabolite, hydroxybupropion, contributes significantly to its therapeutic effects via noradrenergic modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bupropion hydrobromide involves several steps. One method starts with m-chloropropiophenone as a raw material, which undergoes bromination with sodium bromide, sulfuric acid, and hydrogen peroxide in a water-halohydrocarbon solvent to prepare a bromide intermediate. This intermediate is then reacted with tert-butylamine to produce bupropion . The final step involves converting bupropion to its hydrobromide salt form.

Industrial Production Methods

Industrial production of this compound involves heating this compound crystal I or a mixture of crystal I and crystal II to 150-210°C for 0.5 to 10 hours, followed by cooling to room temperature. This method ensures the conversion of the raw material into the desired crystal form without producing new impurities .

Chemical Reactions Analysis

Types of Reactions

Bupropion hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include sodium bromide, sulfuric acid, hydrogen peroxide, and tert-butylamine . The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include bupropion and its hydrobromide salt form. During degradation, bupropion can form metabolites such as hydroxybupropion, threohydrobupropion, and erythrohydrobupropion .

Scientific Research Applications

Major Depressive Disorder (MDD)

Bupropion hydrobromide is primarily indicated for the treatment of major depressive disorder. It works by modulating neurotransmitters such as norepinephrine and dopamine, which are critical in regulating mood.

Seasonal Affective Disorder (SAD)

This compound is also effective in treating seasonal affective disorder, providing relief from depressive symptoms during specific seasons, typically winter.

Smoking Cessation

Bupropion is prescribed to assist individuals in quitting smoking. It reduces withdrawal symptoms and cravings associated with nicotine dependence.

Off-Label Uses

This compound has several off-label applications:

  • Attention-Deficit/Hyperactivity Disorder (ADHD) : It is used to manage ADHD, particularly in adults with comorbid bipolar disorder to avoid mood destabilization caused by traditional stimulant medications .
  • Antidepressant-Induced Sexual Dysfunction : Some studies suggest it can alleviate sexual side effects caused by other antidepressants .
  • Weight Management : In combination with naltrexone, it is used for weight loss management .
  • Cocaine Use Disorder : Although not effective for cocaine dependence, it shows promise in reducing cravings associated with stimulant use disorders .

Case of Bupropion-Induced Leukopenia

A case study documented a 33-year-old woman who developed leukopenia after starting this compound for depression and smoking cessation. Her white blood cell count dropped significantly during treatment but returned to normal after discontinuation. This highlights the need for monitoring blood counts in patients on bupropion .

Bupropion Poisoning

A series of cases investigated the toxicity of bupropion in instances of overdose. Symptoms included seizures and hypertension, emphasizing the importance of dosage regulation and patient education regarding potential risks associated with misuse .

Pharmacological Mechanism

Bupropion's mechanism involves inhibiting the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft, which helps improve mood and reduce cravings .

Data Table: Summary of Applications

ApplicationIndication TypeNotes
Major Depressive DisorderApprovedEffective in improving depressive symptoms
Seasonal Affective DisorderApprovedAlleviates seasonal depressive episodes
Smoking CessationApprovedReduces withdrawal symptoms; aids quitting
Attention-Deficit/Hyperactivity DisorderOff-labelUsed to manage ADHD without destabilizing mood
Antidepressant-Induced Sexual DysfunctionOff-labelCan mitigate sexual side effects from other antidepressants
Weight ManagementOff-labelUsed in combination with naltrexone for obesity treatment
Cocaine Use DisorderOff-labelShows promise in reducing cravings

Comparison with Similar Compounds

Key Pharmacological Properties

Property Value Reference
Molecular Weight 320.65 g/mol
Mechanism of Action NDRI; Nicotinic antagonist
Primary Metabolite Hydroxybupropion (CYP2B6-mediated)
FDA-Approved Indications MDD, SAD, Smoking Cessation

Comparison with Other Bupropion Salts

Bupropion Hydrobromide vs. Bupropion Hydrochloride

This compound (HBr) and hydrochloride (HCl) are distinct salt formulations with notable differences in stability, pharmacokinetics, and side-effect profiles:

Parameter Bupropion HBr Bupropion HCl Reference
Stability Higher chemical stability under forced storage conditions (40°C, 75% RH) Lower stability; faster degradation
Seizure Risk Lower incidence in preclinical models (e.g., 0.75±0.96 seizures in mice vs. 7.50±2.56 for HCl) Higher seizure risk at equivalent doses
Formulation Extended-release (Aplenzin®) Immediate-release (Wellbutrin®)
Clinical Efficacy Potentially superior in treatment-resistant depression (preclinical data) Standard efficacy in MDD and smoking cessation

Mechanistic Insight : The bromide ion in HBr may enhance GABA-A receptor potentiation, reducing anxiety and seizure risk compared to chloride .

Comparison with Other Antidepressants

Serotonergic Antidepressants (SSRIs/SNRIs)

This compound lacks serotonergic activity, distinguishing it from SSRIs (e.g., sertraline) and SNRIs (e.g., venlafaxine):

Feature Bupropion HBr SSRIs/SNRIs Reference
Side Effects Lower sexual dysfunction and weight gain High rates of sexual dysfunction, nausea
Receptor Targets Dopamine, norepinephrine, nicotinic receptors Serotonin, norepinephrine
Drug Interactions CYP2B6 substrate; inhibits CYP2D6 weakly CYP2D6/3A4 substrates (e.g., paroxetine)

Atypical Antidepressants (e.g., Mirtazapine)

Bupropion’s NDRI mechanism contrasts with mirtazapine’s α₂-adrenergic antagonism and histamine blockade:

Feature Bupropion HBr Mirtazapine Reference
Sedation Activating; risk of insomnia Highly sedating
Weight Change Neutral or weight loss Significant weight gain

Combination Therapies Involving Bupropion

Dextromethorphan/Bupropion (Auvelity®)

This fixed-dose combination (dextromethorphan HBr 45 mg/bupropion HCl 105 mg) leverages bupropion’s CYP2D6 inhibition to enhance dextromethorphan bioavailability, targeting NMDA receptors for rapid antidepressant effects .

Parameter Auvelity® Bupropion HBr Monotherapy Reference
Mechanism NMDA antagonism + NDRI NDRI + nicotinic antagonism
Approval Status FDA-approved for MDD (2022) Approved for MDD, SAD, smoking cessation

Structural and Pharmacokinetic Comparisons

Polymorphism and Bioavailability

Bupropion HBr exists in two polymorphic forms (I and II), with Form I being more thermodynamically stable. Phase transitions at 170–190°C follow one-dimensional nucleation kinetics .

CYP2B6-Mediated Metabolism

Bupropion is metabolized almost exclusively by CYP2B6 into hydroxybupropion. Co-administration with CYP2B6 inhibitors (e.g., paroxetine, fluoxetine) increases bupropion exposure :

Inhibitor IC₅₀ for CYP2B6 Inhibition (µM) Clinical Relevance Reference
Paroxetine 1.6 High risk of interaction
Fluoxetine 59.5 Moderate risk

Future Research Priorities :

  • Confirm reduced seizure risk of HBr in human trials .

Biological Activity

Bupropion hydrobromide (HBr) is a novel formulation of the well-known antidepressant bupropion, primarily used for the treatment of major depressive disorder (MDD) and for smoking cessation. This article delves into the biological activity of bupropion HBr, highlighting its pharmacological mechanisms, efficacy, safety profile, and comparative studies with other formulations.

Bupropion acts primarily as a dual norepinephrine and dopamine reuptake inhibitor (NDRI) . Research indicates that it inhibits the reuptake of norepinephrine and dopamine without significantly affecting serotonin levels. This unique profile differentiates bupropion from other antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) .

Key Findings:

  • Dopamine and Norepinephrine Inhibition : Bupropion and its metabolites show a higher potency at dopamine transporters compared to norepinephrine transporters. The inhibition constants (Ki) for these transporters are approximately 1.4 µM for norepinephrine and 2.8 µM for dopamine .
  • Minimal Serotonergic Activity : At clinically relevant concentrations, bupropion does not significantly inhibit serotonin reuptake, which is a common side effect of many other antidepressants .

Pharmacokinetics

Bupropion HBr has a favorable pharmacokinetic profile, with a high brain-to-plasma ratio that allows effective neurotransmitter modulation throughout its dosing interval. Studies show that brain concentrations remain above the 50% inhibitory concentration (IC50) for dopamine and norepinephrine transporters during typical dosing periods .

Case Studies and Meta-Analyses

A systematic review identified various studies comparing bupropion HBr to other formulations such as bupropion hydrochloride (HCl). Notably:

  • Seizure Risk : Animal studies suggest that bupropion HBr has a significantly lower potential to induce seizures compared to bupropion HCl . For instance, in rodent models, the incidence of seizures was markedly lower with bupropion HBr at equivalent doses .
  • Effectiveness : In clinical trials, bupropion HBr demonstrated comparable efficacy in reducing depressive symptoms as measured by standardized scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) .
StudyDoseEfficacy MeasureResults
Koshino et al. (2013)150 mgMADRS52% response rate
Lineberry et al. (1990)300 mgHAM-D-2164.6% response rate
Reimherr et al. (1998)150 mgHAM-D-17Significant reduction in scores

Safety Profile

While generally well-tolerated, bupropion HBr can cause side effects similar to those associated with other formulations of bupropion:

  • Leukopenia : A case report highlighted a probable link between bupropion HCl and leukopenia, raising concerns about idiosyncratic reactions . This emphasizes the need for monitoring blood counts during treatment.
  • Seizure Risk : As noted earlier, the risk of seizures is lower with the HBr formulation compared to HCl, making it a potentially safer option for patients with seizure disorders .

Q & A

Basic Research Questions

Q. What experimental models are used to evaluate the convulsant thresholds of Bupropion hydrobromide, and how are TD₅₀ values calculated?

Preclinical studies in rodents often employ intraperitoneal (IP) dosing to assess convulsant thresholds. For this compound, TD₅₀ (median toxic dose) is derived using dose-response curves. For example, a 75 mg/kg IP dose showed no toxicity (0/8 rodents), while 150 mg/kg IP induced seizures in all subjects (8/8). The TD₅₀ for Bupropion HBr was calculated as 91.9 mg/kg (95% CI: 83.5–111.1) . Researchers should account for salt-to-base conversions (e.g., Bupropion HBr’s molar TD₅₀ is 286.8 µmol/kg) and compare results with hydrochloride salts, which exhibit lower TD₅₀ values (e.g., 74.8 mg/kg for Bupropion HCl) .

Q. How does this compound modulate monoaminergic neurotransmission, and what methodological tools validate its selectivity?

this compound weakly inhibits serotonin (5-HT) and norepinephrine (NE) reuptake but exhibits stronger dopamine (DA) uptake blockade (IC₅₀ = 1.76 µM) . In vitro assays using synaptosomal preparations or radiolabeled ligands (e.g., [³H]-DA) quantify transporter inhibition. Electrophysiological recordings in dopaminergic neurons further validate its activity. Unlike tricyclic antidepressants, it does not inhibit monoamine oxidase (MAO), confirmed via MAO activity assays using substrates like kynuramine .

Q. What are the key chemical properties of this compound that influence its stability in experimental settings?

this compound (C₁₃H₁₉BrClNO, MW 320.65) has a melting point of 334.8°C and a vapor pressure of 0.000125 mmHg at 25°C. Its solubility in water is limited, requiring organic solvents (e.g., 1-propanol) for crystallization. Storage at controlled room temperature (20–25°C) in airtight containers is critical to prevent degradation, as polymorphic transitions (e.g., form II to form I) occur at high temperatures .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its pharmacokinetic and thermodynamic properties?

this compound exists in two polymorphs (I and II). Form II transitions to form I at ≥170°C via one-dimensional nucleation (Avrami exponent n = 2.0), with an activation energy of 239.4 kJ/mol. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are used to characterize these forms. Polymorph stability impacts dissolution rates and bioavailability, necessitating phase-specific formulation studies .

Q. What methodologies resolve contradictions in toxicity data between Bupropion salts?

Conflicting TD₅₀ values between Bupropion HBr and HCl salts arise from differences in bioavailability and salt dissociation rates. Researchers should standardize molar-equivalent dosing and use pharmacokinetic models to compare area-under-the-curve (AUC) profiles. For example, Bupropion HBr’s higher TD₅₀ (91.9 mg/kg vs. HCl’s 74.8 mg/kg) may reflect slower absorption, validated via plasma concentration-time curves in rodent models .

Q. How do CYP2B6 genetic polymorphisms influence this compound metabolism in human studies?

CYP2B6 catalyzes Bupropion’s hydroxylation to active metabolites (e.g., hydroxybupropion). Genotyping (PCR-RFLP) identifies variants like CYP2B64, which increases clearance 1.66-fold compared to wild-type (CYP2B61). Population pharmacokinetic modeling in 121 volunteers revealed that CYP2B64 carriers exhibit higher hydroxybupropion Cₘₐₓ, impacting antidepressant efficacy and seizure risk. Dose adjustments are recommended in pharmacogenomic studies .

Q. What crystallographic techniques elucidate this compound’s solvate structures?

Single-crystal X-ray diffraction revealed a propanol hemisolvate structure, where two Bupropion cations form hydrogen-bond dimers bridged by bromide ions (NH···Br distance = ~4.2 Å). Intramolecular interactions (e.g., O–H···Br) stabilize the lattice, confirmed via Hirshfeld surface analysis. Such structural insights guide co-crystal engineering to enhance solubility .

Q. Methodological Guidance

  • Toxicity Studies : Use IP dosing in rodents with EEG monitoring to detect seizure thresholds. Report both mg/kg and µmol/kg units for cross-study comparisons .
  • Polymorph Characterization : Combine DSC, XRPD, and scanning electron microscopy (SEM) to track phase transitions .
  • Metabolic Profiling : Employ HPLC-MS for quantifying Bupropion and metabolites in plasma, adjusting for CYP2B6 genotypes .

Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.BrH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTCENNATOVXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920317
Record name 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905818-69-1
Record name Bupropion hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905818-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905818691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPROPION HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E70G3G5863
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 250 ml flask equipped with overhead stirrer and gas inlet was charged with 34 g of bupropion base and 138 ml of isopropanol. The solution was maintained under stirring while 13 g of gaseous HBr was introduced through the gas inlet in a time of 20′ while the internal temperature of the mixture raises from 25 to 40° C. During the gas addition a heavy white precipitate formed. At the end of the gas addition the temperature of the mixture was raised to reflux (80° C.), to get complete solution of the suspended solid. The temperature was then lowered to 25° C. in 1 hour and further lowered to 0-5° C. in 1 additional hour. The precipitate obtained was filtered and washed with 20 ml of cold isopropanol. The discharged wet solid was dried under vacuum (30 mmHg) in a static drier at 50° C. for 16 hours. 34 g of bupropion hydrobromide form I were obtained.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion hydrobromide
Reactant of Route 2
Reactant of Route 2
Bupropion hydrobromide
Reactant of Route 3
Bupropion hydrobromide
Reactant of Route 4
Reactant of Route 4
Bupropion hydrobromide
Reactant of Route 5
Reactant of Route 5
Bupropion hydrobromide
Reactant of Route 6
Bupropion hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.